N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide
Description
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide is a heterocyclic compound featuring a seven-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a pyridine-3-carboxamide moiety at position 2. Its structural uniqueness lies in the fusion of a medium-sized cycloalkane ring with a thiophene system, which may confer distinct electronic and steric properties compared to smaller (e.g., cyclopenta or cyclohexa) or larger rings.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-9-13-12-6-2-1-3-7-14(12)21-16(13)19-15(20)11-5-4-8-18-10-11/h4-5,8,10H,1-3,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOMKPGMRALEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Coupling with pyridine carboxamide: The final step involves coupling the cyclohepta[b]thiophene derivative with pyridine carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cycloalka[b]thiophene Derivatives
- N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-nitrofuran-2-carboxamide (BG01253): This compound (MW: 349.36 g/mol) replaces the cyano group with a carbamoyl substituent and substitutes pyridine-3-carboxamide with 5-nitrofuran-2-carboxamide.
- Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate: Features a smaller cyclopenta[b]thiophene ring (five-membered) and an ester-linked phenylpropanoate group. The reduced ring size may limit conformational flexibility compared to the target compound’s seven-membered ring .
Pyridine Carboxamide Derivatives
2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) :
A patent-listed complex II inhibitor (MW: ~370 g/mol) with a difluoromethyl group and an indan substituent. While sharing the pyridine-3-carboxamide moiety, the indan system introduces a rigid bicyclic structure absent in the target compound, likely influencing binding affinity and metabolic stability .7-Chloro-2-ethyl-N-(4-(4,5,6,7-tetrahydro-2H-isoindol-2-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (225) :
An imidazo[1,2-a]pyridine derivative (MW: ~470 g/mol) with chloro and ethyl substituents. The imidazo-pyridine core offers additional hydrogen-bonding sites compared to the target compound’s simpler pyridine-thiophene system .
Table 1: Key Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations:
Nitro groups (as in BG01253) may improve binding to electron-rich enzyme pockets but could reduce metabolic stability compared to cyano .
Ring Size and Flexibility :
- The cyclohepta[b]thiophene core offers greater conformational flexibility than smaller cyclopenta or rigid indan systems, possibly enabling adaptation to diverse biological targets .
Synthetic Accessibility: Yields for structurally complex analogs (e.g., 76–85% for thiazolo[3,2-a]pyrimidines ) suggest feasible synthetic routes for the target compound, though the cyano group may require specialized conditions (e.g., cyanation via palladium catalysis).
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a cycloheptathiophene ring and a pyridine moiety. This configuration contributes to its distinct electronic properties and potential interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-pyridine-3-carboxamide |
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 299.36 g/mol |
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in various metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors affecting signal transduction pathways.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Antitumor Activity
Recent studies have explored the antitumor potential of the compound. For instance:
- Study A : Evaluated the cytotoxic effects on various human tumor cell lines (MCF-7 and MDA-MB-231). Results indicated an IC50 value of 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Study B : Showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Case Studies
-
Case Study on Antitumor Effect :
- Objective : To assess the efficacy of this compound in inhibiting cancer cell proliferation.
- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of the compound. Cell viability was measured using an MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Methodology : Disk diffusion method was employed to determine the antimicrobial efficacy.
- Results : The compound exhibited a clear zone of inhibition against S. aureus, indicating potential as an antimicrobial agent.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-{3-cyano-4H-thiophen-2-yl}pyridine | 25 | Antitumor |
| 3-chloro-N-{3-cyano-4H-thiophen-2-y}acetamide | 30 | Antimicrobial |
| N-{4-methylthiazolyl}carboxamide | 18 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
